Structural Differentiation from the Clinically Profiled MCT1 Inhibitor 7ACC2
7ACC2 (CAS 1472624-85-3) is a carboxycoumarin with a 7-benzyl(methyl)amino substituent and a free 3-carboxylic acid; it inhibits MCT1-mediated lactate uptake with an IC50 of ~10 nM in SiHa cells [1][2]. The target compound replaces the 7-amino group with a 7-methoxy group and converts the 3-carboxylic acid to a 3-(4-benzamido)methyl benzoate ester. In the generic chromone patent series, methoxy → amino substitution at the 7-position and carboxylic acid → ester/amide derivatization both modulate anti-cancer potency and chemosensitization activity, but quantitative IC50 shifts are not publicly disclosed for this specific compound [3].
| Evidence Dimension | Structural scaffold and functional group identity vs. MCT1 inhibition |
|---|---|
| Target Compound Data | 7-methoxy-4-oxochromen-3-yl 4-benzamido methyl benzoate; no publicly reported MCT1 IC50 |
| Comparator Or Baseline | 7ACC2: IC50 ≈ 10 nM (MCT1 lactate uptake, SiHa cells); 7-benzyl(methyl)amino-4-oxochromene-3-carboxylic acid |
| Quantified Difference | Not quantifiable from public data; structural divergence suggests potentially altered MCT1 potency and selectivity |
| Conditions | SiHa human cervix carcinoma cell line; [14C]-lactate influx assay |
Why This Matters
Procurement for MCT1-focused projects must verify whether the methoxy/ester/amide modifications retain, enhance, or diminish target engagement relative to 7ACC2, as potency cannot be assumed from scaffold similarity alone.
- [1] Draoui N, Schicke O, Fernandes A, et al. Synthesis and pharmacological evaluation of carboxycoumarins as a new antitumor treatment targeting lactate transport in cancer cells. Bioorganic & Medicinal Chemistry, 2013, 21(22): 7107-7117. View Source
- [2] Corbet C, Bastien E, Draoui N, et al. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects. Nature Communications, 2018, 9(1): 1208. View Source
- [3] Xing C, Doshi J. THERAPEUTIC COMPOUNDS. US Patent Application US20100197686 A1, published August 5, 2010. Regents of the University of Minnesota. View Source
